N-(4-chloro-2-methylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a bicyclic framework that is known for its versatility in biological applications. The compound's molecular formula is C16H18ClN2O2, and it possesses a molecular weight of approximately 302.77 g/mol.
This compound is synthesized from various precursors and has been referenced in multiple scientific databases, including PubChem and BenchChem, which provide detailed chemical data and synthesis methods.
The compound falls under the category of bicyclic amides and is characterized by the presence of a chloro-substituted aromatic ring and a trimethyl bicyclo[2.2.1]heptane structure. This classification indicates its potential utility in pharmaceuticals, particularly in the design of new therapeutic agents.
The synthesis of N-(4-chloro-2-methylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly employed to monitor the progress and purity of the reactions.
The molecular structure of N-(4-chloro-2-methylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 302.77 g/mol |
InChI | InChI=1S/C16H18ClN2O2/c1-14(2)15(3)6-7-16(14,11(17)12(15)21)13(22)20-10-5-4-9(18)8-19-10/h4-5,8,11H,6-7H2,1-3H3,(H,19,20,22) |
Canonical SMILES | CC1(C2(CCC1(C(C2=O)Cl)C(=O)N(C3=NC=C(C=C3)Cl))C)C |
N-(4-chloro-2-methylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can participate in various chemical reactions:
Each reaction requires specific conditions such as temperature control and pH adjustment to achieve desired outcomes efficiently while minimizing side reactions.
Research into similar compounds suggests potential bioactivity linked to their molecular architecture, indicating that this compound could also possess pharmacological properties worth exploring.
N-(4-chloro-2-methylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is expected to have the following physical properties:
Property | Value |
---|---|
Appearance | White solid (assumed) |
Solubility | Soluble in organic solvents (e.g., DMSO) |
Melting Point | Not specified |
The chemical properties include stability under various conditions (light, heat), reactivity towards nucleophiles and electrophiles, and potential for polymerization or degradation under extreme conditions.
N-(4-chloro-2-methylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: